molecular formula C18H32O7 B1607369 Triisobutyl citrate CAS No. 63133-75-5

Triisobutyl citrate

Cat. No.: B1607369
CAS No.: 63133-75-5
M. Wt: 360.4 g/mol
InChI Key: AGBVGLJAIGBYAD-UHFFFAOYSA-N
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Description

Triisobutyl citrate is an organic compound with the molecular formula C18H32O7. It is a citrate ester derived from citric acid and isobutyl alcohol. This compound is known for its use as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is often used in the production of plastics, resins, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisobutyl citrate is synthesized through the esterification of citric acid with isobutyl alcohol. The reaction typically involves heating citric acid with isobutyl alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the water produced is continuously removed to ensure high yields. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Triisobutyl citrate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into citric acid and isobutyl alcohol.

    Oxidation: Under oxidative conditions, this compound can be oxidized to form different products, depending on the oxidizing agent used.

    Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Citric acid and isobutyl alcohol.

    Oxidation: Various oxidized products depending on the conditions.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

Triisobutyl citrate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of polymers and resins.

    Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations as a plasticizer for controlled-release tablets.

    Industry: Utilized in the production of flexible PVC, coatings, and adhesives.

Mechanism of Action

The primary function of triisobutyl citrate as a plasticizer is to reduce the intermolecular forces between polymer chains, increasing their mobility and flexibility. This is achieved by the ester groups in this compound interacting with the polymer chains, disrupting their regular packing and reducing the glass transition temperature of the material.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl citrate
  • Tributyl citrate
  • Acetyl tributyl citrate

Comparison

Triisobutyl citrate is unique in its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Compared to triethyl citrate and tributyl citrate, this compound offers better compatibility with certain polymers and provides enhanced flexibility and durability. Acetyl tributyl citrate, on the other hand, is often used when higher thermal stability is required.

Properties

IUPAC Name

tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O7/c1-12(2)9-23-15(19)7-18(22,17(21)25-11-14(5)6)8-16(20)24-10-13(3)4/h12-14,22H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBVGLJAIGBYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(CC(=O)OCC(C)C)(C(=O)OCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212480
Record name Triisobutyl citrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63133-75-5
Record name 1,2,3-Tris(2-methylpropyl) 2-hydroxy-1,2,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63133-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triisobutyl citrate
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Record name Triisobutyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212480
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Record name Triisobutyl citrate
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Record name TRIISOBUTYL CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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